1H-Indole-5,7-diol
Overview
Description
1H-Indole-5,7-diol, also known as 5,6-Dihydroxyindole, is a melanin precursor . It has a broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activity . It is also known to have cytotoxic effects and is strongly toxic against various pathogens . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are synthesized using a variety of techniques . The synthesis of indole-sulfonamide derivatives has been reported in the literature . The process involves the formation of the azacyclopentane ring . The synthesis of 3-(2-aminoethyl)-1H-indole-5,7-diol has also been reported .Molecular Structure Analysis
Indole is an aromatic heterocycle with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . It contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Indole undergoes electrophilic substitution due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .Scientific Research Applications
Synthesis Methods
- Synthesis Techniques : 1H-Indole-5,7-diol and its derivatives can be synthesized using various techniques. For instance, 5,7-Dichloro-2-octyl-1H-indole was synthesized through Sonogashira coupling reaction and annulation reaction, showing good yield and selectivity under mild conditions (L. Ming, 2011). Another approach involves palladium-catalyzed reactions, which are increasingly significant in organic synthesis due to their versatility and efficiency (S. Cacchi & G. Fabrizi, 2005).
Biological and Pharmaceutical Applications
- Cytotoxic Activity : Indole derivatives demonstrate notable cytotoxic activity against cancer cell lines. A study investigated the interaction of indole with SARS-CoV-2, highlighting the potential of indole scaffolds in anti-cancer and anti-SARS CoV-2 therapy (P. Gobinath et al., 2021).
- Antiproliferative Properties : Indole derivatives synthesized from 1H-indole-3-carbaldehyde showed significant antiproliferative potency towards human breast cancer cell lines, suggesting their potential as therapeutic agents (N. M. Fawzy et al., 2018).
Material Science and Chemistry
- Biopolyesters : Indole has been used as a sustainable aromatic unit for high-quality biopolyesters. New polyesters synthesized from an indole-based dicarboxylate demonstrated superior thermal quality and transparency (Ping Wang et al., 2018).
- Optical Applications : Indole derivatives have diverse applications in optics. Spectroscopic and XRD studies on novel indole derivatives showed potential for high-tech applications such as nonlinear optics (Sobia Tariq et al., 2020).
Safety And Hazards
The safety data sheet for substances similar to 1H-Indole-5,7-diol suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This has created interest among researchers to synthesize a variety of indole derivatives . The transformation of D-glucose into polyhydroxylated 1-(2-nitrocyclohexane) acetaldehydes, followed by a protocol involving the formation of the azacyclopentane ring, shows promise for future research .
properties
IUPAC Name |
1H-indole-5,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-5-1-2-9-8(5)7(11)4-6/h1-4,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHGHMHEMJURIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599318 | |
Record name | 1H-Indole-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5,7-diol | |
CAS RN |
191331-69-8 | |
Record name | 1H-Indole-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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